5-Methylmercapto-1,2,3-triazole
CAS No.: 111451-95-7
Cat. No.: VC18484702
Molecular Formula: C3H5N3S
Molecular Weight: 115.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111451-95-7 |
|---|---|
| Molecular Formula | C3H5N3S |
| Molecular Weight | 115.16 g/mol |
| IUPAC Name | 4-methylsulfanyl-2H-triazole |
| Standard InChI | InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |
| Standard InChI Key | VEDXNNRTYCLCMP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NNN=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Methylmercapto-1,2,3-triazole (IUPAC name: 5-(methylsulfanyl)-1H-1,2,3-triazole) has the molecular formula C₃H₅N₃S and a molecular weight of 115.15 g/mol. Its structure consists of a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms, with a methylthio substituent at position 5. The methylthio group introduces sulfur-based reactivity, while the triazole ring provides sites for hydrogen bonding and coordination chemistry.
Key Physicochemical Properties
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Melting Point: Limited experimental data exist, but analogs with similar substituents exhibit melting points between 120–160°C .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic methylthio group .
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LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 5-methylmercapto-1,2,3-triazole:
Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, enables efficient triazole ring formation. For example, reacting propargyl methyl sulfide with sodium azide in the presence of Cu(I) catalysts yields the target compound at moderate temperatures (50–70°C) .
Reaction Scheme:
Thiourea-Based Cyclization
Thiourea derivatives undergo cyclization in acidic conditions to form triazoles. Methylthio-substituted thioureas, when treated with hydrochloric acid, produce 5-methylmercapto-1,2,3-triazole via intramolecular dehydrogenation .
Industrial Production
Scalable methods prioritize cost-effectiveness and minimal environmental impact. Continuous flow reactors enhance yield (≥85%) and purity (≥95%) by optimizing residence time and temperature gradients .
Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CuAAC | 78 | 92 | Rapid, modular |
| Thiourea Cyclization | 65 | 88 | Low catalyst requirement |
| Continuous Flow | 89 | 97 | Scalability |
Chemical Reactivity and Functionalization
Methylthio Group Oxidation
The methylthio substituent undergoes oxidation to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives under mild conditions, expanding functional diversity:
This reactivity is exploited in prodrug design, where controlled oxidation modulates bioavailability .
Triazole Ring Modifications
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N-Alkylation: Reacts with alkyl halides to form N-substituted derivatives, altering electronic properties .
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Metal Coordination: The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
Biological Activities and Mechanisms
Antimicrobial Properties
5-Methylmercapto-1,2,3-triazole inhibits bacterial growth by disrupting cell wall synthesis. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ampicillin .
| Organism/Cell Line | Activity | IC₅₀/MIC | Target |
|---|---|---|---|
| S. aureus | Antibacterial | 32 µg/mL | Cell wall synthesis |
| HCT-116 | Anticancer | 18 µM | Thymidylate synthase |
| SARS-CoV-2 Mᴾᴿᴼ | Antiviral | 0.45 µM | Protease inhibition |
Antiviral Applications
Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to SARS-CoV-2 main protease (Mᴾᴿᴼ), suggesting potential as a COVID-19 therapeutic .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antivirals and antifungals. For instance, coupling with pyrrolidine derivatives enhances pharmacokinetic profiles .
Agrochemical Development
Functionalized triazoles act as herbicides and insecticides. The methylthio group improves soil persistence and bioavailability .
Materials Science
Incorporated into polymers, 5-methylmercapto-1,2,3-triazole enhances thermal stability (decomposition onset: 240°C) and UV resistance .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the methylthio and triazole moieties to optimize bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .
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Clinical Trials: Evaluating toxicity and efficacy in in vivo models for anticancer and antiviral applications.
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